molecular formula C19H21N3O4 B2357740 1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1351621-14-1

1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No.: B2357740
CAS No.: 1351621-14-1
M. Wt: 355.394
InChI Key: DVZJWDIVQNSORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mild Reductive Cleavage of α-Aminoethers

The research by Lee and Wiegrebe (1986) demonstrates the conversion of tetrahydroisoquinolines through mild reductive cleavage, offering a versatile approach to Emde degradation products. This method avoids the use of strongly basic conditions and elevated temperatures, showcasing the compound's role in synthesizing complex organic molecules (Lee & Wiegrebe, 1986).

Synthesis of Heterocyclic Compounds

Kametani et al. (1971) explored the Pschorr reaction of tetrahydroisoquinoline derivatives for synthesizing heterocyclic compounds. Their work highlights the compound's utility in the total synthesis of thalicsimidine, a process that underscores its significance in creating complex molecular architectures (Kametani et al., 1971).

Cytotoxic Activity Studies

Bu et al. (2001) conducted studies on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, revealing the potential of these compounds in cancer research. Their findings suggest that modifications of the tetrahydroisoquinoline scaffold can lead to compounds with significant cytotoxic activities against cancer cell lines (Bu et al., 2001).

Radioligand Binding Studies

Graulich et al. (2006) evaluated methoxylated tetrahydroisoquinoliniums derived from tetrahydroisoquinoline for their affinity towards apamin-sensitive binding sites. This study exemplifies the compound's application in neurological research, particularly in investigating compounds that can modulate ion channel activities (Graulich et al., 2006).

Investigation of Metabolites and Transporter-Mediated Excretion

Umehara et al. (2009) identified human metabolites of a novel If channel inhibitor, demonstrating the importance of tetrahydroisoquinoline derivatives in pharmacokinetics and drug development. Their research provides insights into the renal and hepatic excretion of these metabolites, highlighting the compound's role in developing treatments for cardiovascular diseases (Umehara et al., 2009).

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-16-6-3-12(9-17(16)26-2)11-21-19(24)22-14-5-4-13-7-8-20-18(23)15(13)10-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,23)(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZJWDIVQNSORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCNC3=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.